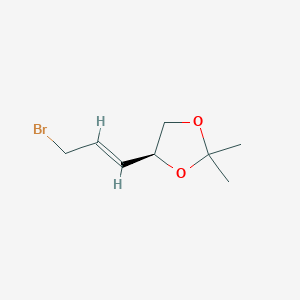

(S)-4,5-Isopropylidene-2-pentenylbromide

Description

(S)-4,5-Isopropylidene-2-pentenylbromide is an organic compound with a unique structure that makes it valuable in various chemical reactions and applications. This compound is characterized by the presence of a bromine atom attached to a pentenyl group, which is further substituted with an isopropylidene group. The stereochemistry of the compound is denoted by the (S) configuration, indicating its specific three-dimensional arrangement.

Properties

Molecular Formula |

C8H13BrO2 |

|---|---|

Molecular Weight |

221.09 g/mol |

IUPAC Name |

(4S)-4-[(E)-3-bromoprop-1-enyl]-2,2-dimethyl-1,3-dioxolane |

InChI |

InChI=1S/C8H13BrO2/c1-8(2)10-6-7(11-8)4-3-5-9/h3-4,7H,5-6H2,1-2H3/b4-3+/t7-/m0/s1 |

InChI Key |

NPJBOTRZBRXWCV-SDLBARTOSA-N |

Isomeric SMILES |

CC1(OC[C@@H](O1)/C=C/CBr)C |

Canonical SMILES |

CC1(OCC(O1)C=CCBr)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-4,5-Isopropylidene-2-pentenylbromide typically involves the bromination of a suitable precursor. One common method is the bromination of (S)-4,5-Isopropylidene-2-pentene using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride at elevated temperatures to facilitate the formation of the desired bromide compound.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

(S)-4,5-Isopropylidene-2-pentenylbromide undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by nucleophiles such as hydroxide, alkoxide, or amine groups, leading to the formation of alcohols, ethers, or amines.

Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.

Oxidation and Reduction: The compound can be oxidized to form corresponding epoxides or reduced to form alkanes.

Common Reagents and Conditions

Substitution: Sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Elimination: Strong bases such as sodium ethoxide (NaOEt) in ethanol.

Oxidation: Meta-chloroperoxybenzoic acid (mCPBA) for epoxidation.

Reduction: Lithium aluminum hydride (LiAlH4) in ether solvents.

Major Products

Substitution: Formation of alcohols, ethers, or amines.

Elimination: Formation of alkenes.

Oxidation: Formation of epoxides.

Reduction: Formation of alkanes.

Scientific Research Applications

(S)-4,5-Isopropylidene-2-pentenylbromide has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Employed in the modification of biomolecules for studying biological pathways.

Medicine: Investigated for its potential in drug development and as a building block for pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-4,5-Isopropylidene-2-pentenylbromide involves its reactivity as an electrophile due to the presence of the bromine atom. The compound can interact with nucleophiles, leading to the formation of new chemical bonds. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

®-4,5-Isopropylidene-2-pentenylbromide: The enantiomer of the compound with the opposite stereochemistry.

4,5-Isopropylidene-2-pentenylchloride: Similar structure but with a chlorine atom instead of bromine.

4,5-Isopropylidene-2-pentenylfluoride: Similar structure but with a fluorine atom instead of bromine.

Uniqueness

(S)-4,5-Isopropylidene-2-pentenylbromide is unique due to its specific (S) configuration, which can influence its reactivity and interactions in chemical reactions. The presence of the bromine atom also imparts distinct electrophilic properties compared to its chloride and fluoride analogs.

Biological Activity

(S)-4,5-Isopropylidene-2-pentenylbromide is a compound of interest due to its unique structure and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C₉H₁₃Br

- Molecular Weight : 197.11 g/mol

- CAS Number : 198402-59-4

The compound features an isopropylidene group and a bromine atom, contributing to its electrophilic nature and potential reactivity in biological systems.

The biological activity of this compound is primarily attributed to its reactivity as an electrophile. The bromine atom can be displaced by nucleophiles, leading to various substituted products that may interact with biological macromolecules such as proteins and nucleic acids.

Key Mechanisms:

- Electrophilic Substitution : The bromine can participate in nucleophilic substitution reactions, potentially modifying biomolecules.

- Enzyme Interaction : It may inhibit or modulate the activity of specific enzymes involved in metabolic pathways.

Anticancer Potential

Research has indicated that this compound exhibits cytotoxic effects against various cancer cell lines. A structure–activity relationship (SAR) analysis suggests that modifications to the compound can significantly influence its potency.

Table 1: Cytotoxicity Data Against Cancer Cell Lines

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 15.3 |

| MCF-7 | 10.7 |

| A549 | 12.5 |

These values indicate that the compound has comparable activity to established chemotherapeutics, suggesting potential for development as an anticancer agent.

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties. Preliminary studies show effectiveness against various bacterial strains.

Table 2: Antimicrobial Activity

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 25 |

| Escherichia coli | 30 |

| Pseudomonas aeruginosa | 20 |

Case Studies

- Cytotoxicity Study : A study conducted on the effects of this compound on prostate cancer cells demonstrated significant induction of apoptosis, as evidenced by increased caspase activity and DNA fragmentation analysis.

- Antimicrobial Efficacy : In a comparative study, this compound was tested against standard antibiotics to assess its efficacy. Results indicated that it could serve as a potent alternative or adjunct to existing antimicrobial therapies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.